BenchChemオンラインストアへようこそ!

VAL-083

Glioblastoma MGMT DNA Repair

Procure VAL-083 (dianhydrogalactitol) as a critical positive control for MGMT-mediated chemoresistance research. Unlike temozolomide or nitrosoureas that target O6-guanine (reversed by MGMT), VAL-083 alkylates the N7 position of guanine, generating interstrand crosslinks and lethal double-strand breaks independent of MGMT status. Its activity is significantly less dependent on p53 status than platinum agents (1.7-fold vs. 3- to 6-fold resistance upon p53 loss), making it the superior alkylating agent for p53-null or mutant cancer models. As a water-soluble hexitol derivative that readily crosses the blood-brain barrier, it is the tool of choice for orthotopic glioblastoma and medulloblastoma xenograft studies. With over 40 NCI-sponsored clinical trials and approval in China for lung cancer and CML, VAL-083 is an irreplaceable chemical probe for DNA damage response and replication fork collapse investigations.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 23261-20-3
Cat. No. B1682812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVAL-083
CAS23261-20-3
Synonyms1,2,5,6-Dianhydrogalactitol
1,2-5,6-dianhydrogalactitol
Dianhydrodulcitol
Dianhydrogalactitol
Diepoxydulcitol
Diepoxygalactitol
NSC 132313
NSC-132313
NSC132313
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1C(O1)C(C(C2CO2)O)O
InChIInChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6-
InChIKeyAAFJXZWCNVJTMK-GUCUJZIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VAL-083 (Dianhydrogalactitol) for Procurement: A First-in-Class N7 Alkylating Agent for Chemo-Resistant Cancer Research


VAL-083 (CAS 23261-20-3), also known as dianhydrogalactitol, is a first-in-class, small-molecule, bi-functional N7 DNA alkylating agent [1][2]. As a water-soluble hexitol derivative, it readily crosses the blood-brain barrier (BBB) and mediates inter-strand crosslinks at the N7 position of guanine, leading to lethal DNA double-strand breaks (DSBs) and irreversible S/G2 cell-cycle arrest [1][2]. This unique mechanism is functionally independent of the major DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), a primary source of resistance to standard-of-care alkylating agents like temozolomide (TMZ) [3]. With over 40 NCI-sponsored clinical trials and approval in China for lung cancer and chronic myelogenous leukemia, VAL-083 is a highly sought-after compound for research focused on overcoming chemotherapy resistance [1].

Why VAL-083 Cannot Be Substituted: Mechanistic Differentiation from Standard DNA Alkylators


Generic substitution with standard-of-care alkylating agents like temozolomide (TMZ), nitrosoureas (BCNU/carmustine, lomustine), or platinum agents (cisplatin) is not scientifically valid when researching chemo-resistant cancer models. VAL-083's mechanism is fundamentally distinct: it targets the N7 position of guanine, a lesion not repaired by MGMT, whereas TMZ and nitrosoureas rely on O6-guanine alkylation, a lesion directly reversed by MGMT [1][2]. Furthermore, unlike the N7-acting cisplatin which primarily forms intrastrand adducts, VAL-083 creates interstrand DNA crosslinks, leading to more lethal double-strand breaks [3]. These mechanistic divergences translate to quantifiable differences in activity against MGMT-positive and p53-mutant cells, as well as cross-resistance profiles, making VAL-083 an irreplaceable tool for specific experimental workflows. The quantitative evidence below substantiates why VAL-083 is not a simple 'analog' and warrants a unique place in a research procurement strategy.

VAL-083 (Dianhydrogalactitol): A Quantitative Comparator-Based Evidence Guide for Procurement


VAL-083 Circumvents MGMT-Mediated Resistance: Direct Comparison with Temozolomide (TMZ)

In a head-to-head comparison using primary adult glioblastoma multiforme (GBM) cells with high MGMT expression and limited TMZ sensitivity, VAL-083 demonstrated superior anti-proliferative activity [1]. At a concentration of 5 µM, VAL-083 inhibited cell growth in these TMZ-resistant cultures, in contrast to the standard-of-care TMZ, which showed limited activity. VAL-083 also completely inhibited (100%) the growth of GBM cancer stem cells (CSCs) in neurosphere assays [1]. Mechanistically, this is because VAL-083 forms N7-guanine crosslinks that are not a substrate for MGMT repair, whereas TMZ's O6-guanine lesions are directly reversed by MGMT [2]. This differentiation is critical for any study involving MGMT-expressing tumor models.

Glioblastoma MGMT DNA Repair

VAL-083 Overcomes p53-Linked Resistance: A Quantitative Comparison with Platinum Agents

The activity of platinum agents like cisplatin and oxaliplatin is significantly compromised by loss of p53 function, a common event in resistant tumors. VAL-083's activity is significantly less dependent on p53 status [1]. In a cross-study comparison using isogenic HCT-116 colorectal cancer models, loss of p53 (p53-/-) increased the IC50 (resistance) of cisplatin and oxaliplatin by 3- to 6-fold. In stark contrast, resistance to VAL-083 increased by only 1.7-fold upon p53 loss, demonstrating a quantifiably lower impact of p53 status on its cytotoxicity [1]. This indicates VAL-083 can maintain its potency in p53-mutant backgrounds where platinum drugs fail.

p53 Platinum-Resistance NSCLC

Superior In Vivo Tumor Growth Delay: A Head-to-Head Study of VAL-083 vs. Cisplatin

In a direct head-to-head comparison in a syngeneic mouse fibrosarcoma model (RIF-1 cell-line in C3H mice), VAL-083 demonstrated significantly superior tumor growth delay compared to cisplatin [1]. A single intraperitoneal (IP) injection of VAL-083 at 10 mg/kg delayed tumor growth by 5.6 days relative to untreated controls. In contrast, a single IP injection of cisplatin at 4 mg/kg resulted in a tumor growth delay of only 1.45 days [1]. This represents a nearly 4-fold greater tumor growth delay for VAL-083 under these experimental conditions.

In Vivo Cisplatin Combination Therapy

Lack of Cross-Resistance with Temozolomide (TMZ) in In Vivo GBM Models

The in vivo activity of VAL-083 is maintained in tumor models that are known to be resistant to the standard-of-care temozolomide (TMZ) [1]. In a preclinical study using an intracranial human GBM xenograft model (BT74) that is traditionally resistant to TMZ, treatment with VAL-083 resulted in a significant increase in animal survival time compared to untreated controls [1]. This demonstrates a lack of cross-resistance between the N7-alkylating agent VAL-083 and the O6-alkylating agent TMZ.

In Vivo GBM Xenograft TMZ-Resistance

VAL-083 is a Potent Radiosensitizer in GBM Cancer Stem Cells

VAL-083 has been shown to act as a radiosensitizer, a property that enhances its utility in combination research paradigms [1]. In vitro studies with GBM cancer stem cells (CSCs) demonstrated that VAL-083 is an effective radiosensitizer [1]. Further work with a panel of stem and non-stem GBM cultures showed an additive effect when VAL-083 was combined with radiation (XRT), suggesting a potential mechanism for potentiating radiotherapy effects [2]. This is a key differentiator for research focused on improving radiation response.

Radiosensitizer Cancer Stem Cells GBM

Unique Interstrand Crosslinking Mechanism vs. Cisplatin's Intrastrand Adducts

A key differentiation at the DNA damage level separates VAL-083 from other N7-alkylating agents like cisplatin [1]. While both compounds target guanine residues, cisplatin primarily induces intrastrand crosslinks, whereas VAL-083 is characterized as mediating interstrand DNA crosslinks [1]. Interstrand crosslinks are generally considered more toxic lesions as they block DNA replication and transcription entirely, leading to replication-dependent double-strand breaks [2]. This fundamental difference in the type of DNA lesion created is a primary driver of its unique activity and resistance profile.

Mechanism of Action DNA Damage Cisplatin

Defined Research and Procurement Scenarios for VAL-083 (CAS 23261-20-3)


Research into MGMT-Driven Chemotherapy Resistance

Procure VAL-083 as a critical positive control or lead compound for in vitro and in vivo studies investigating O6-methylguanine-DNA methyltransferase (MGMT)-mediated resistance. VAL-083 is active against TMZ-resistant GBM cell lines and primary cultures where TMZ has limited efficacy [1][2]. It is the appropriate tool for experiments requiring an alkylating agent whose activity is independent of MGMT repair mechanisms.

Studies on p53-Mutant or p53-Deficient Tumor Models

Select VAL-083 over platinum-based agents (cisplatin, oxaliplatin) for experiments in p53-null or mutant cancer models. The cytotoxicity of VAL-083 is significantly less dependent on p53 status than that of platinum drugs, with a 1.7-fold resistance increase upon p53 loss compared to a 3- to 6-fold increase for platinum agents [3]. This makes VAL-083 the superior alkylating agent for maintaining activity in these genetically defined backgrounds.

In Vivo CNS Tumor Studies Requiring BBB Penetration

Use VAL-083 for in vivo studies targeting central nervous system (CNS) tumors such as glioblastoma and medulloblastoma. VAL-083 is a small, water-soluble molecule that readily crosses the blood-brain barrier (BBB) and accumulates in brain tumor tissue [1][4]. It has demonstrated survival benefit in multiple intracranial xenograft models, including those resistant to TMZ [2]. Its proven CNS penetration makes it a superior choice for orthotopic brain tumor models compared to many other chemotherapeutics.

Investigations of DNA Interstrand Crosslink Repair

Employ VAL-083 as a specific chemical probe to induce interstrand crosslinks (ICLs) at the N7 position of guanine. This mechanism is distinct from the intrastrand adducts formed by cisplatin and the O6-methylation caused by TMZ [4][5]. Use VAL-083 to study the downstream DNA damage response to ICLs, including the activation of ATM, RPA32, and γH2AX, and to investigate processes such as homologous recombination and replication fork collapse [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VAL-083

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.